molecular formula C16H16O4 B1598179 4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde CAS No. 667412-90-0

4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde

Cat. No.: B1598179
CAS No.: 667412-90-0
M. Wt: 272.29 g/mol
InChI Key: ULFUCTNCFPNXCU-UHFFFAOYSA-N
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Description

4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde (CAS 667412-90-0) is a high-value benzaldehyde derivative with a molecular formula of C16H16O4 and a molecular weight of 272.29 g/mol . This compound serves as a versatile synthetic intermediate in organic and medicinal chemistry research. Its structure, characterized by two methoxy groups and a benzyl ether linkage, provides distinct electronic and steric properties that are exploited in complex molecule synthesis. Crystallographic studies of related compounds suggest this molecular framework exhibits characteristic planarity, with the aromatic ring systems serving as the primary structural backbone, while the benzyl ether linkage introduces conformational flexibility . This compound has demonstrated practical application in the synthesis of complex heterocyclic systems, such as 1H-1,2,3-triazole-linked dihydrofurocoumarin hybrids, which are of significant interest for evaluating cytotoxic activity in biological studies . Comprehensive analytical data is available for researcher validation, including Nuclear Magnetic Resonance (NMR) spectroscopy with characteristic proton signals, and mass spectrometric analysis showing a molecular ion peak at m/z 272 and characteristic fragmentation patterns . The compound is provided for research applications only and is strictly not intended for diagnostic or therapeutic uses in humans or animals .

Properties

IUPAC Name

4-methoxy-3-[(3-methoxyphenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-18-14-5-3-4-13(8-14)11-20-16-9-12(10-17)6-7-15(16)19-2/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFUCTNCFPNXCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OCC2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40397062
Record name 4-methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667412-90-0
Record name 4-methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the creation of more complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The methoxy groups enhance its binding affinity, while the benzaldehyde moiety is crucial for its biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • Vanillyl Alcohol: Similar structure with a hydroxyl group instead of the aldehyde.

  • 4-Methoxybenzyl Alcohol: Similar methoxy group placement but lacks the benzyl ether linkage.

Uniqueness: 4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde stands out due to its unique combination of methoxy groups and benzaldehyde structure, which provides distinct chemical and biological properties compared to its analogs.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity offer opportunities for innovation in chemistry, biology, medicine, and industry.

Biological Activity

4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde is an aromatic aldehyde with a complex structure that includes methoxy and benzyl ether moieties. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

This compound (CAS No. 667412-90-0) can be synthesized through various organic reactions involving methoxybenzyl derivatives and aldehyde functional groups. The general synthetic route involves:

  • Formation of the Benzaldehyde : Reacting methoxybenzyl alcohol with an appropriate oxidizing agent to yield the corresponding benzaldehyde.
  • Ether Formation : Employing nucleophilic substitution reactions to introduce the methoxy group at the para position.

The compound is characterized using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its structure and purity .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related aromatic aldehydes can inhibit the growth of various bacterial strains by disrupting their metabolic pathways. The mechanism often involves the inhibition of key enzymes necessary for bacterial survival .

Anticancer Potential

Several studies have evaluated the anticancer properties of compounds in the same class as this compound. A notable study investigated the anti-proliferative effects of benzylidenechromanones, where it was found that these compounds could induce apoptosis in cancer cell lines. The incorporation of specific functional groups was linked to enhanced cytotoxic activity against cancer cells .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of metabolic enzymes
AnticancerInduction of apoptosis; cell cycle arrest
Anti-inflammatoryModulation of inflammatory pathways

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed promising results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effective bacterial growth inhibition, suggesting potential for development into therapeutic agents .
  • Cytotoxicity Against Cancer Cells : In vitro assays revealed that compounds structurally related to this compound exhibited IC50 values significantly lower than standard chemotherapy agents, indicating a strong potential for further investigation as anticancer agents .

The biological activity of this compound primarily arises from its reactivity as an electrophile due to the electron-withdrawing nature of the aldehyde group. This property allows it to participate in nucleophilic addition reactions, leading to various derivatives that may exhibit different biological activities. The compound's interaction with specific molecular targets, such as enzymes involved in metabolic pathways, underlies its antimicrobial and anticancer effects .

Preparation Methods

Benzyl Ether Formation via Nucleophilic Substitution

The principal synthetic strategy to prepare 4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde involves the formation of the benzyl ether linkage by reacting 4-methoxybenzaldehyde or 4-hydroxybenzaldehyde with 3-methoxybenzyl chloride. This reaction is typically carried out under basic conditions to facilitate nucleophilic substitution at the benzyl chloride.

  • Reagents and Conditions:

    • Starting materials: 4-methoxybenzaldehyde or 4-hydroxybenzaldehyde and 3-methoxybenzyl chloride.
    • Base: Potassium carbonate (K2CO3) is commonly used to deprotonate the phenol and generate the phenolate ion.
    • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) are preferred to enhance nucleophilicity and solubility.
    • Temperature: Elevated temperatures (~60–100 °C) are applied to drive the reaction to completion.
  • Mechanism: The phenolate ion attacks the benzyl chloride carbon, displacing chloride ion and forming the benzyl ether bond.

This method ensures selective ether formation and is widely adopted due to its straightforwardness and relatively high yields.

Oxidation of Benzylated Precursors

An alternative or subsequent step involves the oxidation of a benzylated precursor, such as 4-methoxy-3-(3-methoxybenzyloxy)toluene, to the corresponding aldehyde.

  • Oxidizing Agents:

    • Chromyl chloride (CrO2Cl2) is frequently employed for selective oxidation of methyl groups to aldehydes.
    • Other oxidants like sodium dichromate in acidic medium or manganese dioxide can also be used depending on the substrate sensitivity.
  • Conditions:

    • Controlled temperature to avoid overoxidation.
    • Reaction monitoring to achieve high selectivity towards the aldehyde stage.

This oxidation step is crucial for introducing the aldehyde functional group after the ether linkage is established.

Industrial Production Methods

In industrial settings, the production of this compound typically follows scaled-up versions of the laboratory procedures with optimized parameters for yield and purity.

  • Batch Process:

    • Raw materials are combined in specified ratios.
    • Reaction conditions (temperature, solvent, base concentration) are tightly controlled.
    • Post-reaction workup includes extraction, purification by crystallization or chromatography.
  • Continuous Flow Process:

    • Some manufacturers employ continuous flow reactors to improve efficiency.
    • Benefits include better heat and mass transfer, consistent product quality, and reduced waste.

Optimization of reaction time, temperature, and reagent molar ratios is key to industrial viability.

Representative Data Table of Preparation Parameters

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Benzyl Ether Formation 4-methoxybenzaldehyde + 3-methoxybenzyl chloride, K2CO3, DMF 80–100 6–12 hours 75–85 Requires dry solvent and inert atmosphere
Oxidation to Aldehyde Chromyl chloride or Na2Cr2O7/H2SO4 0–25 2–4 hours 70–80 Monitor to avoid overoxidation
Workup and Purification Acid-base extraction, rotary evaporation Ambient Purity >95% achievable

Note: Yields and conditions may vary based on scale and equipment used.

Q & A

Q. What are the common synthetic routes for 4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde, and how are reaction conditions optimized?

  • Methodological Answer : The compound is synthesized via condensation reactions or Wittig olefination . For example:
  • Condensation : Reacting 4-benzyloxy-3-methoxybenzaldehyde with 2-hydrazinopyridine in ethanol, catalyzed by acetic acid, yields Schiff base intermediates. This method achieves ~91% yield under mild conditions (room temperature, 1 hour) .

  • Wittig Reaction : A phosphonium salt derived from 3,4,5-trimethoxybenzyl bromide reacts with a silyl-protected benzaldehyde derivative to form stilbene analogs. Optimized conditions include inert atmospheres and controlled stoichiometry .
    Optimization Strategies :

  • Catalyst choice (e.g., acetic acid vs. hypochlorite for cyclization) .

  • Solvent selection (ethanol for solubility vs. acetone for slow crystallization) .

  • Temperature control to minimize side reactions (e.g., room temperature for stability).

    Table 1: Comparison of Synthetic Methods

    MethodReagents/ConditionsYieldKey Reference
    CondensationEthanol, acetic acid, RT91%
    Wittig OlefinationTriphenylphosphine, THF, reflux65-75%

Q. How is the purity and structural integrity of this compound confirmed?

  • Methodological Answer : Analytical Techniques :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent orientation. For example, aromatic protons appear at δ 7.95 (s, 1H) and δ 7.49–7.31 (m, 6H) .
  • FTIR : Key peaks include C=O stretch at ~1680 cm⁻¹ and methoxy C-O at ~1260 cm⁻¹ .
  • HRMS : Validates molecular mass (e.g., [M+H]⁺ calculated 334.1556, observed 334.1553) .
  • TLC : Monitors reaction progress using dichloromethane as the mobile phase .

Advanced Research Questions

Q. How does X-ray crystallography resolve structural ambiguities in this compound and its derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) determines absolute configuration and packing interactions. For example:
  • Key Parameters : R factor < 0.065, data-to-parameter ratio >14.7, and mean C-C bond deviation <0.005 Å ensure accuracy .

  • Applications: Resolves methoxy group orientation and hydrogen-bonding networks in derivatives .

    Table 2: Crystallographic Data

    ParameterValue (Compound)Value (Derivative)
    R factor0.0630.047
    Space groupMonoclinicOrthorhombic
    Key InteractionC-H⋯Oπ-π stacking

Q. What strategies are employed to functionalize this benzaldehyde for bioactive molecule synthesis?

  • Methodological Answer : Functionalization via:
  • Heterocycle Formation : Condensation with hydrazines or amines yields triazolopyridines (e.g., 91% yield using sodium hypochlorite) .
  • Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura reactions introduce aryl/het-aryl groups (e.g., thienyl ketones) .
  • Protection/Deprotection : Silyl or benzyl groups stabilize reactive aldehydes during multi-step syntheses .

Q. How do substituent variations impact the compound’s reactivity and applications?

  • Methodological Answer : Substituent effects are studied via:
  • Electron-Donating Groups (e.g., methoxy) : Enhance stability and direct electrophilic substitution to specific positions .
  • Bulkier Groups (e.g., quinolin-8-yloxy) : Steric hindrance reduces reaction rates but improves selectivity in cyclization .
  • Halogenation : Bromo or chloro substituents (e.g., 3-(2-bromo-4-chlorophenoxymethyl)) enable further cross-coupling .

Q. What challenges arise in characterizing derivatives with complex substitution patterns?

  • Methodological Answer : Challenges include:
  • Spectral Overlap : Differentiating methoxy and benzyloxy signals in NMR (solved via 2D NMR like COSY/HSQC) .
  • Polymorphism : Multiple crystal forms (addressed via SCXRD and DSC analysis) .
  • Isomerization : E/Z isomers in Wittig products require HPLC or chiral columns for separation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde
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4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde

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